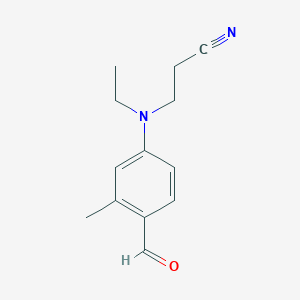

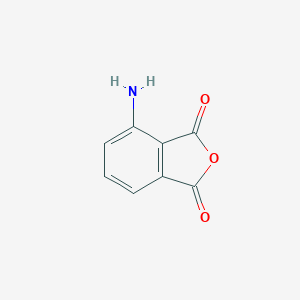

4-Aminoisobenzofuran-1,3-dione

Overview

Description

4-Aminoisobenzofuran-1,3-dione is a chemical compound that can be synthesized through various methods. While the provided papers do not directly describe the synthesis or properties of 4-Aminoisobenzofuran-1,3-dione, they do provide insights into related compounds and their synthesis methods, which can be informative for understanding the chemical behavior and synthesis possibilities of 4-Aminoisobenzofuran-1,3-dione.

Synthesis Analysis

The first paper describes a novel method for synthesizing 4-acetoxy-2-amino-3-arylbenzofurans from 1-aryl-2-nitroethylenes and cyclohexane-1,3-diones . This method involves a one-pot multistep reaction that includes 13 elementary reactions, indicating a complex synthesis pathway that could potentially be adapted for the synthesis of 4-Aminoisobenzofuran-1,3-dione.

Molecular Structure Analysis

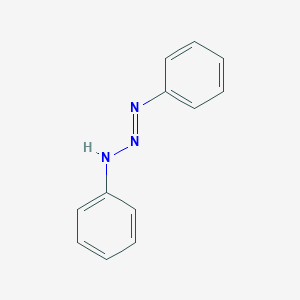

Although the papers do not directly analyze the molecular structure of 4-Aminoisobenzofuran-1,3-dione, the synthesis of related compounds such as 4-acetoxy-2-amino-3-arylbenzofurans suggests that the molecular structure of 4-Aminoisobenzofuran-1,3-dione would likely involve a benzofuran core with an amino group at the 4-position and a dione functionality at the 1,3-positions .

Chemical Reactions Analysis

The second paper discusses the reactivity of aminobenzoic acids in multicomponent reactions, leading to various products depending on the reaction conditions . This indicates that 4-Aminoisobenzofuran-1,3-dione could also exhibit diverse reactivity in multicomponent reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Aminoisobenzofuran-1,3-dione are not directly discussed in the provided papers. However, the synthesis of related compounds and their reactivity patterns can provide indirect information about the potential properties of 4-Aminoisobenzofuran-1,3-dione. For instance, the presence of both amino and dione functionalities would likely influence its solubility, acidity, and reactivity in various chemical environments .

Relevant Case Studies

The papers provided do not include case studies related to 4-Aminoisobenzofuran-1,3-dione. However, the synthesis methods and reactions described for related compounds could serve as a basis for designing case studies to explore the synthesis and reactivity of 4-Aminoisobenzofuran-1,3-dione in future research .

Scientific Research Applications

Organic Synthesis

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: 4-Aminoisobenzofuran-1,3-dione is used in the one-step synthesis of substituted isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones from indane derivatives . This process is simple, economic, environmentally benign, and general .

- Methods of Application or Experimental Procedures: The indane derivatives were oxidized to the corresponding isobenzofuran-1(3H)-one with molecular oxygen and isobenzofuran-1,3-dione with a mixture of molecular oxygen and H2O2 in subcritical water . This reaction was performed without a catalyst .

- Results or Outcomes: The yield of 4-Aminoisobenzofuran-1,3-dione was between 70-95% . The product was obtained as colorless crystals .

Natural Medicines and Synthetic Chemical Raw Materials

- Specific Scientific Field: Medicinal Chemistry

- Summary of the Application: Benzofuran compounds, including 4-Aminoisobenzofuran-1,3-dione, are the main source of some drugs and clinical drug candidates . They are the basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary widely depending on the specific drug or chemical raw material being synthesized .

- Results or Outcomes: The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . They have potential applications as drugs .

Biological Activities and Drug Prospects

- Specific Scientific Field: Pharmacology

- Summary of the Application: Benzofuran compounds, including 4-Aminoisobenzofuran-1,3-dione, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary widely depending on the specific biological activity being studied .

- Results or Outcomes: Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Biosensing, Bioactivity, Bioimaging, Electronics, and Photopolymerization

- Specific Scientific Field: Material Science

- Summary of the Application: Indane-1,3-dione, a close analogue of 4-Aminoisobenzofuran-1,3-dione, is used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is a versatile building block used in the design of many different biologically active molecules .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary widely depending on the specific application .

- Results or Outcomes: Indane-1,3-dione is an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for non-linear optical (NLO) applications .

Design of Biologically Active Molecules

- Specific Scientific Field: Medicinal Chemistry

- Summary of the Application: Indane-1,3-dione, a close analogue of 4-Aminoisobenzofuran-1,3-dione, is extensively studied as a synthetic intermediate for the design of many different biologically active molecules .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary widely depending on the specific biological activity being studied .

- Results or Outcomes: Indane-1,3-dione is commonly associated with the design of biologically active compounds .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name |

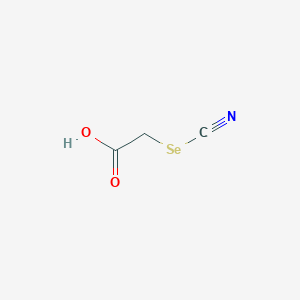

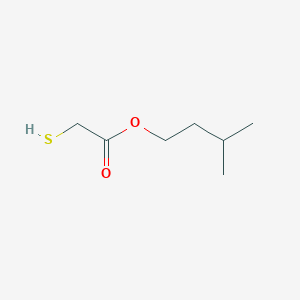

4-amino-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNFPCOVVBRXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323168 | |

| Record name | 3-aminophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminoisobenzofuran-1,3-dione | |

CAS RN |

17395-99-2 | |

| Record name | 17395-99-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-aminophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.